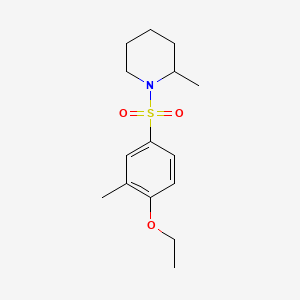
5-(3-Indolylmethylene)rhodanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Indolylmethylene)rhodanine is a chemical compound with the molecular formula C12H8N2OS2. It is known for its unique structure, which combines an indole moiety with a rhodanine core.
Métodos De Preparación
The synthesis of 5-(3-Indolylmethylene)rhodanine typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting indole-3-carbaldehyde with rhodanine in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds smoothly to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
5-(3-Indolylmethylene)rhodanine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the indole or rhodanine moiety are replaced by other groups.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activity, making it a candidate for drug discovery and development.
Medicine: Research has shown its potential as an anticancer agent, antimicrobial agent, and in other therapeutic areas.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-(3-Indolylmethylene)rhodanine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
5-(3-Indolylmethylene)rhodanine can be compared with other indole and rhodanine derivatives. Similar compounds include:
Indole-3-carbaldehyde: A precursor in the synthesis of this compound.
Rhodanine derivatives: Compounds with similar core structures but different substituents, which may exhibit varying biological activities.
Indole-based compounds: A broad class of compounds with diverse biological and chemical properties.
Propiedades
Número CAS |
73855-59-1 |
|---|---|
Fórmula molecular |
C12H8N2OS2 |
Peso molecular |
260.3 g/mol |
Nombre IUPAC |
4-hydroxy-5-(indol-3-ylidenemethyl)-3H-1,3-thiazole-2-thione |
InChI |
InChI=1S/C12H8N2OS2/c15-11-10(17-12(16)14-11)5-7-6-13-9-4-2-1-3-8(7)9/h1-6,15H,(H,14,16) |
Clave InChI |
TZMYVTIZPGJYJU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC3=C(NC(=S)S3)O)C=N2 |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC3=C(NC(=S)S3)O)C=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B604263.png)
amine](/img/structure/B604264.png)

amine](/img/structure/B604266.png)

![1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B604271.png)


![1-Acetyl-4-[(3,4-dipropoxyphenyl)sulfonyl]piperazine](/img/structure/B604279.png)
![2-{[(5-Isopropyl-2-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B604281.png)


![N-[3-(diethylamino)propyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B604285.png)

